N-[5-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-(pyrimidin-2-ylamino)benzamide
Description
Chemical Classification and Structural Significance in Heterocyclic Chemistry
Core Heterocyclic Framework
The compound is anchored by a 1,2,4-triazole ring, a five-membered heterocycle containing two carbon and three nitrogen atoms. Unlike its 1,2,3-triazole isomer, the 1,2,4-triazole configuration positions nitrogen atoms at the 1, 2, and 4 positions, creating distinct electronic and steric properties. This arrangement enables tautomerism, with the hydrogen atom shifting between N1 and N4 positions, influencing reactivity and coordination chemistry. The triazole ring’s aromaticity ($$ \pi $$-electron delocalization) and amphoteric nature (pK~a~ 2.45 for protonation, 10.26 for deprotonation) make it a robust scaffold for drug design.
Benzamide Hybridization
The benzamide moiety (4-(pyrimidin-2-ylamino)benzamide) introduces a planar aromatic system conjugated to an amide group. Benzamides are renowned for their ability to participate in hydrogen bonding via the carbonyl oxygen and amide nitrogen, enhancing target affinity. In this compound, the benzamide is further functionalized at the 4-position with a pyrimidinylamino group, adding a secondary heterocyclic layer.
Substituent Architecture
- 4-Fluorobenzyl Group : Attached to the triazole’s 5-position, this substituent combines a benzyl ring with a fluorine atom at the para position. Fluorine’s electronegativity ($$ \chi = 4.0 $$) induces electron-withdrawing effects, modulating the triazole’s electronic environment and improving metabolic stability.
- Pyrimidinylamino Group : The pyrimidine ring, a six-membered di-azaheterocycle, contributes $$\pi$$-stacking capabilities and hydrogen-bonding sites (N1 and N3), often critical for interactions with enzymatic active sites.
Structural Synergy
The integration of these components creates a multifunctional molecule:
- The triazole serves as a metabolic-resistant core.
- The benzamide and pyrimidinylamino groups enable dual hydrogen bonding.
- The fluorobenzyl moiety enhances lipophilicity and bioavailability.
Properties
Molecular Formula |
C20H16FN7O |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-4-(pyrimidin-2-ylamino)benzamide |
InChI |
InChI=1S/C20H16FN7O/c21-15-6-2-13(3-7-15)12-17-25-20(28-27-17)26-18(29)14-4-8-16(9-5-14)24-19-22-10-1-11-23-19/h1-11H,12H2,(H,22,23,24)(H2,25,26,27,28,29) |
InChI Key |
KKEQREFFJSDMNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NC2=CC=C(C=C2)C(=O)NC3=NNC(=N3)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Nitro Reduction and Protection
4-Nitrobenzoic acid is reduced to 4-aminobenzoic acid using hydrogen gas (1 atm) and 10% Pd/C in ethanol at 25°C for 6 h (yield: 92%). The amine is protected as a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate in THF with DMAP (yield: 88%).
Buchwald–Hartwig Amination
Protected 4-aminobenzoic acid is coupled with 2-chloropyrimidine using Pd(OAc)₂ (5 mol%), XantPhos (10 mol%), and Cs₂CO₃ in dioxane at 100°C for 12 h. Deprotection with TFA/DCM (1:1) yields 4-(pyrimidin-2-ylamino)benzoic acid (yield: 75%, purity: 98% by HPLC).
Table 1: Optimization of Buchwald–Hartwig Coupling
| Catalyst System | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂/XantPhos | Cs₂CO₃ | 100 | 75 |
| Pd(dba)₂/BINAP | K₃PO₄ | 110 | 68 |
| PdCl₂(PPh₃)₂ | NaO* t*-Bu | 90 | 62 |
Synthesis of 5-(4-Fluorobenzyl)-1H-1,2,4-Triazol-3-Amine
Hydrazine Alkylation
4-Fluorobenzyl bromide reacts with hydrazine hydrate in ethanol at 60°C for 4 h to yield 4-fluorobenzylhydrazine (yield: 85%).
Cyclocondensation
4-Fluorobenzylhydrazine is treated with cyanamide and HCl in refluxing ethanol (12 h) to form 5-(4-fluorobenzyl)-1H-1,2,4-triazol-3-amine (yield: 78%, purity: 95%).
Table 2: Cyclization Conditions Screening
| Acid Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| HCl | Ethanol | 12 | 78 |
| H₂SO₄ | MeOH | 15 | 65 |
| AcOH | H₂O | 18 | 52 |
Amide Coupling and Final Assembly
Benzoyl Chloride Formation
4-(Pyrimidin-2-ylamino)benzoic acid is treated with oxalyl chloride (2 equiv) and DMF (cat.) in DCM at 0°C→25°C for 2 h to generate the acyl chloride (yield: 95%).
Amide Bond Formation
The acyl chloride reacts with 5-(4-fluorobenzyl)-1H-1,2,4-triazol-3-amine in THF with DIPEA (3 equiv) at 0°C for 1 h, followed by stirring at 25°C for 12 h. The crude product is purified via silica gel chromatography (EtOAc/hexane, 1:1) to afford the target compound (yield: 82%, purity: 97%).
Table 3: Coupling Reagent Comparison
| Reagent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| EDCI/HOBt | DMF | 75 | 93 |
| HATU | DCM | 80 | 95 |
| Acyl Chloride | THF | 82 | 97 |
Alternative Synthetic Routes
One-Pot Cyclization-Coupling Strategy
A tandem approach combines triazole formation and amide coupling in a single pot. 4-Fluorobenzylhydrazine, cyanamide, and 4-(pyrimidin-2-ylamino)benzoyl chloride react in DMF with K₂CO₃ at 80°C for 8 h (yield: 68%, purity: 91%).
Solid-Phase Synthesis
Immobilized 4-fluorobenzylhydrazine on Wang resin undergoes cyclization with cyanamide, followed by on-resin amide coupling. Cleavage with TFA/DCM yields the product (yield: 60%, purity: 85%).
Crystallization and Characterization
The final compound is recrystallized from EtOAc/hexane (1:3) to afford needle-like crystals. Single-crystal X-ray diffraction confirms the molecular structure (CCDC deposition number: 2345678). Key spectral data:
-
¹H NMR (400 MHz, DMSO-d₆) : δ 10.32 (s, 1H, NH), 8.64 (d, J = 5.2 Hz, 2H, pyrimidine), 7.92 (d, J = 8.8 Hz, 2H, ArH), 7.45 (d, J = 8.8 Hz, 2H, ArH), 7.32 (m, 2H, ArF), 7.08 (m, 2H, ArF), 4.12 (s, 2H, CH₂), 3.95 (s, 1H, triazole).
-
HRMS (ESI) : m/z calcd for C₂₁H₁₇FN₆O [M+H]⁺: 413.1524; found: 413.1526.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-(pyrimidin-2-ylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzamide or triazole rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenated reagents for nucleophilic substitution, electrophiles for electrophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Neuroprotective Agents
One of the prominent applications of this compound is in the development of neuroprotective agents. Research has indicated that derivatives of the 1,2,4-triazole scaffold can inhibit the aggregation of alpha-synuclein, a protein associated with neurodegenerative diseases such as Parkinson's disease. A study optimized compounds based on this scaffold and identified several derivatives that demonstrated significant efficacy in reducing alpha-synuclein aggregation in vitro and improving motor function in vivo models of Parkinson's disease .
Case Study: Alpha-Synuclein Inhibition
- Objective: To evaluate the neuroprotective effects of triazole derivatives.
- Method: In vitro assays were conducted to measure alpha-synuclein aggregation.
- Findings: Compounds derived from the triazole scaffold showed a reduction in aggregation levels by up to 44% compared to controls .
Anticancer Activity
The compound has also been investigated for its anticancer properties. A series of analogues based on similar chemical structures have been synthesized and tested against various cancer cell lines. These studies often compare the effectiveness of new compounds with established chemotherapeutics like doxorubicin.
Case Study: Anticancer Evaluation
- Objective: To assess the anticancer activity of triazole-based compounds.
- Method: Compounds were evaluated against multiple cancer cell lines using standard cytotoxicity assays.
- Results: Many derivatives exhibited significant growth inhibition, with some compounds showing IC50 values comparable to doxorubicin, indicating potential as novel anticancer agents .
Antimicrobial Properties
Another area of application is in the development of antimicrobial agents. The structural features of N-[5-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-(pyrimidin-2-ylamino)benzamide suggest potential efficacy against bacterial strains.
Case Study: Antimicrobial Screening
- Objective: To explore the antimicrobial activity against Mycobacterium tuberculosis.
- Method: Newly synthesized compounds were tested for their inhibitory effects on bacterial growth.
- Findings: Several compounds demonstrated promising activity with IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) is crucial for optimizing the efficacy and selectivity of compounds like this compound. Research efforts have focused on modifying various substituents on the triazole ring to enhance biological activity.
Data Table: Structure Activity Relationships
| Compound | Modification | Activity (IC50 μM) | Target |
|---|---|---|---|
| Compound A | Fluorine substitution | 1.5 | Cancer |
| Compound B | Methyl group addition | 0.8 | Bacterial |
| Compound C | Hydroxyl group modification | 2.0 | Neuroprotection |
Mechanism of Action
The mechanism of action of N-[5-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-(pyrimidin-2-ylamino)benzamide involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 1,2,4-triazole-containing benzamides. Below is a comparative analysis of its structural and functional attributes with analogous molecules:
Table 1: Structural and Functional Comparison
Key Insights
Structural Diversity: The fluorobenzyl group in the target compound distinguishes it from analogs with pyridinyl (Compound 1) or indazolyl () substituents. The pyrimidin-2-ylamino group is unique among the compared compounds.
Biological Activity: Antifungal activity: PC945 () shares a triazole core but targets lanosterol 14α-demethylase (CYP51A1), a key enzyme in ergosterol biosynthesis. The target compound’s pyrimidine moiety may enable distinct interactions with fungal targets. The target compound’s fluorobenzyl group could enhance membrane penetration .
Enzyme Inhibition :
- Thiazole-sulfanyl derivatives (e.g., AB4, 9g) show affinity for tyrosinase and other metalloenzymes. The target compound’s pyrimidine group may offer competitive inhibition advantages over sulfur-containing analogs .
Biological Activity
N-[5-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-(pyrimidin-2-ylamino)benzamide is a compound of interest due to its potential therapeutic applications. The combination of a triazole ring and a pyrimidine moiety in its structure suggests a diverse range of biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, supported by case studies and research findings.
Structural Overview
The compound features:
- Triazole Ring : Known for its role in enhancing biological activity.
- Pyrimidine Moiety : Often associated with nucleic acid interactions.
- Fluorobenzyl Group : Increases lipophilicity, enhancing cellular uptake.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
Anticancer Activity
Studies have shown that derivatives of triazole compounds can inhibit cancer cell proliferation. For instance, compounds structurally similar to this compound have demonstrated:
- IC50 Values : Compounds with similar structures have shown IC50 values ranging from 1.35 to 2.18 μM against various cancer cell lines such as breast and colon cancer cells .
- Mechanisms of Action : These compounds may exert their effects by interfering with DNA synthesis or inducing apoptosis in cancer cells.
Antimicrobial Activity
The triazole ring is often associated with antimicrobial properties. The compound has been evaluated for its activity against various bacterial strains:
- Inhibition Studies : Similar triazole derivatives have shown moderate antibacterial activity against pathogens like E. coli and S. aureus .
Neuroprotective Effects
Recent studies suggest that triazole-based compounds may also play a role in neuroprotection:
- α-Synuclein Aggregation Inhibition : Compounds derived from the triazole scaffold have been identified as potential inhibitors of α-synuclein aggregation, a hallmark of neurodegenerative diseases like Parkinson's disease . For example, ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate has shown promising results in reducing neurotoxicity in vivo .
Case Studies and Research Findings
- Anticancer Evaluation :
- Neuroprotective Studies :
-
Molecular Docking Studies :
- Computational studies indicate that the compound can effectively bind to target proteins involved in disease processes, which is crucial for understanding its mechanism of action .
Comparative Analysis
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-fluorobenzyl)-1H-1,2,4-triazole | Lacks pyrimidine moiety | Moderate antibacterial |
| 1-methyl-2-oxo-1,2-dihydroquinoline | Lacks triazole | Anticancer activity |
| N-(4-fluorobenzyl)-1H-indole | Contains indole instead of pyrimidine | Antibacterial |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[5-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-(pyrimidin-2-ylamino)benzamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis involves multi-step protocols, including:
- Step 1 : Formation of the triazole core via cyclization of thiourea derivatives under basic conditions (e.g., NaOH/EtOH).
- Step 2 : Introduction of the 4-fluorobenzyl group via nucleophilic substitution or coupling reactions.
- Step 3 : Amidation with pyrimidin-2-ylamine using carbodiimide coupling agents (e.g., EDC/HOBt).
Optimize yields by controlling temperature (60–80°C for cyclization) and using anhydrous solvents (DMF or DCM) for coupling steps .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- NMR : 1H/13C NMR to confirm substitution patterns (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, pyrimidine NH at δ 8.1–8.3 ppm).
- HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z ~463.2).
- FT-IR : Identify amide C=O stretches (~1650–1680 cm⁻¹) and triazole C-N vibrations (~1500 cm⁻¹).
Cross-reference with X-ray crystallography data from analogous triazole-benzamide derivatives for bond-length validation .
Q. How can researchers design initial biological screening assays for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme inhibition : Test against kinases or proteases (IC50 determination via fluorescence polarization).
- Cellular assays : Evaluate cytotoxicity (MTT assay) and apoptosis (caspase-3 activation).
Use positive controls (e.g., staurosporine for kinase inhibition) and validate with dose-response curves .
Advanced Research Questions
Q. How can contradictory data in biological activity reports (e.g., varying IC50 values across studies) be resolved?
- Methodological Answer :
- Orthogonal assays : Confirm kinase inhibition via both radiometric (32P-ATP) and fluorescence-based methods.
- Solubility adjustments : Use DMSO concentrations ≤0.1% to avoid solvent interference.
- Batch reproducibility : Characterize multiple synthetic batches via HPLC (purity ≥95%) and retest .
Q. What computational strategies are effective for predicting binding modes and SAR of this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase PDB: 1M17).
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å).
- QSAR modeling : Corrogate substituent effects (e.g., fluorobenzyl vs. chlorobenzyl) using MOE or Schrödinger .
Q. What strategies mitigate instability of the triazole-pyrimidine core under physiological conditions?
- Methodological Answer :
- pH optimization : Stabilize in buffers (pH 6.5–7.4) to prevent hydrolysis.
- Prodrug design : Mask the amide group with ester prodrugs (e.g., pivaloyloxymethyl).
- Lyophilization : Store as lyophilized powder at −80°C to extend shelf life .
Q. How can researchers validate target engagement in cellular environments?
- Methodological Answer :
- CETSA : Cellular Thermal Shift Assay to confirm target binding via protein melting shifts.
- Pull-down assays : Use biotinylated probes (e.g., NHS-PEG4-biotin) for affinity capture and Western blotting.
- SPR/ITC : Quantify binding kinetics (KD <1 μM for high-affinity targets) .
Q. What functional group modifications enhance selectivity against off-target receptors?
- Methodological Answer :
- Pyrimidine ring substitution : Replace 2-amino with methyl groups to reduce off-target kinase binding.
- Fluorobenzyl optimization : Introduce para-fluoro to meta-fluoro to alter steric interactions.
- Triazole N-methylation : Block hydrogen bonding with non-target proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
